3,7-Bis(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane
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Overview
Description
3,7-Bis(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[331]nonane is a complex organic compound belonging to the diazabicyclo[331]nonane family This compound is characterized by its unique bicyclic structure, which includes two nitrogen atoms and two bromobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane typically involves the following steps:
Formation of the Diazabicyclo[3.3.1]nonane Core: The core structure can be synthesized through a series of cyclization reactions involving appropriate precursors such as 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane.
Introduction of Bromobenzyl Groups: The bromobenzyl groups are introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,7-Bis(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the benzyl groups can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atoms and the benzyl groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzyl derivatives, while oxidation and reduction reactions can modify the diazabicyclo[3.3.1]nonane core .
Scientific Research Applications
3,7-Bis(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,7-Bis(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The compound can act as a positive allosteric modulator of AMPA receptors, enhancing synaptic transmission and cognitive functions . This interaction is mediated through binding to the allosteric site of the receptor, leading to conformational changes that increase receptor activity .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: Lacks the bromobenzyl groups, making it less reactive in certain substitution reactions.
3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonane: Contains acetyl groups instead of bromobenzyl groups, leading to different chemical properties and reactivity.
3,7-Dinitro-1,3,5,7-tetrazabicyclo[3.3.1]nonane:
Uniqueness
The presence of bromobenzyl groups in 3,7-Bis(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane makes it unique compared to other similar compounds. These groups enhance its reactivity in substitution reactions and provide additional sites for functionalization, making it a versatile compound for various applications .
Properties
CAS No. |
169177-20-2 |
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Molecular Formula |
C23H28Br2N2 |
Molecular Weight |
492.3 g/mol |
IUPAC Name |
3,7-bis[(2-bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C23H28Br2N2/c1-22-13-23(2,16-26(14-22)11-18-7-3-5-9-20(18)24)17-27(15-22)12-19-8-4-6-10-21(19)25/h3-10H,11-17H2,1-2H3 |
InChI Key |
NQPHLCNIKLTMKW-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(CN(C1)CC3=CC=CC=C3Br)(CN(C2)CC4=CC=CC=C4Br)C |
Origin of Product |
United States |
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